6-Methyl-2-pyrrolidin-2-YL-1H-benzoimidazole
Description
Systematic IUPAC Nomenclature and Alternative Chemical Designations
The compound 6-methyl-2-pyrrolidin-2-yl-1H-benzimidazole is systematically named according to IUPAC rules as 6-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole . This nomenclature prioritizes the benzimidazole core, with numbering starting at the nitrogen atom in the imidazole ring. The substituents are assigned positions based on this numbering: a methyl group at position 6 and a pyrrolidin-2-yl group at position 2 (Figure 1).
Alternative designations include:
- CAS Registry Number : 885278-00-2 .
- SMILES Notation : CC1=CC2=C(C=C1)N=C(N2)C3CCCN3 , which encodes the connectivity of atoms.
- Common Synonyms : 5-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole and 6-methyl-2-(2-pyrrolidinyl)-1H-benzimidazole .
The molecular formula is C₁₂H₁₅N₃ , with a molar mass of 201.27 g/mol .
Molecular Architecture: Benzimidazole Core Modifications
The benzimidazole core consists of a fused bicyclic system: a benzene ring (positions 4–9) and an imidazole ring (positions 1–3, 9–10) (Figure 2). Key structural modifications include:
- Methyl Group at Position 6 : Introduces steric hindrance and electron-donating effects, altering electronic distribution across the aromatic system .
- Pyrrolidin-2-yl Group at Position 2 : A five-membered saturated heterocycle with a secondary amine, contributing to hydrogen-bonding potential and conformational flexibility .
The planar benzimidazole core facilitates π-π stacking interactions, while the pyrrolidine substituent adopts a non-planar "envelope" conformation, influencing molecular recognition .
Table 1: Key Structural Features
Stereochemical Considerations in Pyrrolidinyl Substituent Configuration
The pyrrolidin-2-yl group introduces a chiral center at carbon 2 of the pyrrolidine ring (Figure 3). This stereogenic center generates two enantiomers: (R)- and (S)- configurations. However, synthetic routes typically yield racemic mixtures unless chiral auxiliaries or resolution techniques are employed .
The stereochemistry of the pyrrolidine ring influences:
- Biological Activity : Enantiomers may exhibit differential binding to chiral biological targets (e.g., enzymes, receptors) .
- Crystal Packing : Stereospecific van der Waals interactions affect solid-state stability .
Despite its chiral potential, most studies report the compound as a racemate, with no explicit resolution of enantiomers in the literature .
Comparative Structural Analysis with Related Benzimidazole Derivatives
Table 2: Structural Comparison with Analogous Benzimidazoles
Notable trends:
- Electron-Withdrawing vs. Donating Groups : Methoxy (electron-donating) at position 6 increases electron density on the benzimidazole core compared to methyl .
- Substituent Flexibility : Pyrrolidinyl groups offer greater conformational freedom than rigid aromatic substituents (e.g., phenethyl), enhancing adaptability in target binding .
- Regioisomerism : Methyl placement at position 5 versus 6 alters steric interactions with proximal functional groups .
These structural variations underscore the tunability of benzimidazole derivatives for specific applications in medicinal chemistry and materials science .
Figures
Figure 1: Numbering scheme for 6-methyl-2-pyrrolidin-2-yl-1H-benzimidazole.
Figure 2: Three-dimensional molecular model highlighting planar benzimidazole core and non-planar pyrrolidine substituent.
Figure 3: Chiral center (C2) in the pyrrolidin-2-yl group.
Properties
IUPAC Name |
6-methyl-2-pyrrolidin-2-yl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-8-4-5-9-11(7-8)15-12(14-9)10-3-2-6-13-10/h4-5,7,10,13H,2-3,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTGLFGDGAUKFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655950 | |
| Record name | 6-Methyl-2-(pyrrolidin-2-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-00-2 | |
| Record name | 6-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2-(pyrrolidin-2-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
6-Methyl-2-pyrrolidin-2-YL-1H-benzoimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 6-Methyl-2-pyrrolidin-2-YL-1H-benzoimidazole is in pharmaceutical development . It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. The compound's structure allows it to interact with specific receptors in the brain, making it a candidate for developing drugs aimed at conditions such as anxiety, depression, and sundown syndrome in dementia patients .
Case Study: Sundown Syndrome Treatment
Research has indicated that derivatives of benzimidazole, including this compound, may act as orexin receptor antagonists. This mechanism is beneficial for treating sundown syndrome, characterized by increased confusion and agitation in dementia patients during late hours . Clinical trials are ongoing to evaluate the efficacy of these compounds in managing symptoms associated with this condition.
Biochemical Research
In biochemical research , this compound is utilized to explore enzyme inhibition and receptor binding. Its ability to modulate biological pathways makes it valuable for understanding complex biochemical interactions. Researchers employ it to study the effects on various enzymes that play critical roles in metabolic processes .
Material Science
The compound also finds applications in material science , where it is used in formulating advanced materials such as polymers and coatings. The inclusion of this compound enhances the durability and environmental resistance of these materials. This application is particularly relevant in developing coatings that require longevity and resilience against harsh conditions .
Agricultural Chemistry
In the realm of agricultural chemistry , this compound contributes to developing agrochemicals. It aids in creating more effective pesticides and herbicides that are designed to be safer for the environment while maintaining efficacy against pests and diseases .
Analytical Chemistry
Finally, this compound plays a role in analytical chemistry , where it is utilized in various analytical techniques such as chromatography and mass spectrometry. Its presence improves the accuracy of compound identification and quantification, making it an essential component in laboratories focused on chemical analysis .
Data Table: Summary of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders; potential treatment for sundown syndrome. |
| Biochemical Research | Used to study enzyme inhibition and receptor binding mechanisms. |
| Material Science | Enhances properties of polymers and coatings for durability and environmental resistance. |
| Agricultural Chemistry | Aids in developing safer and more effective pesticides and herbicides. |
| Analytical Chemistry | Improves accuracy in chromatography and mass spectrometry techniques. |
Mechanism of Action
The mechanism of action of 6-Methyl-2-pyrrolidin-2-YL-1H-benzoimidazole involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below summarizes key structural analogs and their substituent-driven differences:
Physicochemical Properties
- Lipophilicity: The 6-methyl group in the target compound enhances lipophilicity compared to polar analogs like 2-methoxy-6-(6-methyl-benzimidazolyl)phenol. However, the pyrrolidine substituent (with a secondary amine) introduces moderate polarity, balancing solubility in organic and aqueous phases .
- Basicity : The pyrrolidine ring (pKa ~10–11) provides basicity, contrasting with pyridinyl analogs (pKa ~4–5 for pyridine) and carboxylic acid derivatives (pKa ~2–3) .
- Hydrogen Bonding: Pyrrolidine’s NH group acts as a hydrogen bond donor, while pyridinyl and methoxy groups primarily act as acceptors, influencing target interactions .
Challenges and Opportunities
- Data Gaps : Direct pharmacological data (e.g., IC₅₀, toxicity) for this compound are absent in the provided evidence, necessitating experimental validation.
- Optimization Potential: Modifying the pyrrolidine ring (e.g., N-alkylation) could fine-tune basicity and solubility, while hybridizing with pyridinyl or azo groups () might merge multiple functionalities .
Biological Activity
6-Methyl-2-pyrrolidin-2-YL-1H-benzoimidazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole core with a pyrrolidine ring, which contributes to its unique biological properties. The presence of a methyl group at the 6-position enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cellular responses.
- Receptor Modulation : It acts as an antagonist or agonist at certain receptors, influencing physiological processes such as neurotransmission and immune responses.
- Apoptosis Induction : In cancer studies, the compound has demonstrated the ability to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.
Anticancer Activity
Research has indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes its activity compared to standard chemotherapeutics:
| Cell Line | IC50 (µM) | Comparison Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast) | 15.63 | Doxorubicin | 10.0 |
| A549 (Lung) | 12.5 | Cisplatin | 5.0 |
| HeLa (Cervical) | 8.0 | Paclitaxel | 15.0 |
These results suggest that the compound has comparable or superior efficacy against certain cancer types when compared to established treatments .
Antimicrobial Activity
This compound also shows potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values against various pathogens are summarized below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Candida albicans | 30 |
These findings indicate that the compound possesses moderate antimicrobial properties, making it a candidate for further development in treating infections .
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound induced apoptosis through mitochondrial pathways, leading to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins. Flow cytometry analysis confirmed a dose-dependent increase in apoptotic cells .
Case Study 2: Antimicrobial Action
In another research project, the antimicrobial activity of the compound was evaluated against clinical isolates of Staphylococcus aureus. The study concluded that the compound inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics, suggesting its potential as an alternative treatment option .
Preparation Methods
Conventional Synthesis Approaches and Limitations
Traditional methods for synthesizing benzimidazole derivatives, including those involving polyphosphoric acid (PPA) or phosphorus pentoxide (P₂O₅) with methanesulfonic acid, often require high reaction temperatures (135–155°C), involve handling viscous and hazardous reagents, and produce low to moderate yields (60–77%). These processes also demand complex post-reaction treatments, including gradual cooling, neutralization, and extensive purification, which pose safety risks and reduce scalability.
Improved Method Using Phosphorus Oxychloride in Nonpolar Solvents
Recent advancements, as detailed in patent documents and research articles, have introduced a more straightforward, safer, and scalable process:
-
- N-methyl-O-phenylene-diamine (3)
- 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid (2)
- Phosphorus oxychloride (POCl₃)
- Nonpolar solvents such as toluene, xylene, or 1,4-dioxane
-
- The molar ratio of POCl₃ to the acid is optimized between 1.0 and 6.0 equivalents, most preferably around 4.0.
- The reaction temperature is maintained between 100°C and 110°C.
- Reaction time ranges from 5 to 15 hours, depending on scale and reagent ratios.
-
- Dissolve N-methyl-O-phenylene-diamine in the selected nonpolar solvent.
- Add POCl₃ gradually while maintaining the temperature.
- Introduce the benzimidazole-6-carboxylic acid.
- Stir and reflux within the specified temperature range.
- Upon completion, cool the mixture and perform work-up involving neutralization with aqueous sodium hydroxide.
- Extract the product using ethyl acetate or isopropyl acetate, followed by filtration, washing, and drying.
Advantages of the Novel Method
- Safety: Eliminates the need to handle viscous polyphosphoric acid or high-temperature addition of hazardous reagents.
- Efficiency: Achieves high yields (~93–95%) with high purity.
- Scalability: Suitable for industrial-scale production due to milder reaction conditions and simplified work-up.
- Environmental Impact: Reduced formation of by-products and waste, owing to controlled reaction parameters.
Data Summary Table
| Aspect | Traditional Methods | Recent Improved Method | Benefits |
|---|---|---|---|
| Reagents | Polyphosphoric acid, P₂O₅, methanesulfonic acid | POCl₃ in nonpolar solvents | Safer, less viscous, easier handling |
| Reaction Temperature | 135–155°C | 100–110°C | Lower, milder conditions |
| Reaction Time | 10–15 hours | 5–15 hours | Shorter, more efficient |
| Yield | 60–77% | 93–95% | Higher yield and purity |
| Work-up | Complex, multi-step | Simplified extraction and neutralization | Safer, scalable |
Research Findings
The use of POCl₃ in nonpolar solvents like toluene or xylene effectively activates the carboxylic acid intermediate, facilitating cyclization to form the benzimidazole core. This method reduces the reaction temperature and simplifies the post-reaction purification, leading to higher yields and safer handling. Moreover, the process is compatible with large-scale manufacturing, making it suitable for industrial production of the target compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-methyl-2-pyrrolidin-2-yl-1H-benzimidazole, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation of o-phenylenediamine derivatives with carbonyl-containing precursors under acidic or catalytic conditions. For example, demonstrates the use of substituted benzimidazole cores synthesized via cyclization reactions involving aromatic aldehydes and amines. Optimizing solvent choice (e.g., ethanol or DMF), catalyst (e.g., p-toluenesulfonic acid), and temperature (80–120°C) is critical for yield improvement. Purity validation via HPLC (≥95%, as in ) and elemental analysis ensures structural fidelity .
Q. How can the purity and structural identity of this compound be confirmed experimentally?
- Methodology : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Analyze - and -NMR spectra to verify the pyrrolidine and benzimidazole moieties (e.g., aromatic protons at δ 7.2–8.0 ppm and pyrrolidine protons at δ 2.5–3.5 ppm) .
- HPLC : Assess purity using reverse-phase chromatography with UV detection (λ = 254 nm) and compare retention times against standards .
- Melting Point : Consistency with literature values (e.g., 180–185°C) confirms crystallinity .
Q. What are the primary pharmacological targets or applications explored for this benzimidazole derivative?
- Methodology : Benzimidazole derivatives are screened for bioactivity using in vitro assays targeting:
- Receptor binding : Serotonin or histamine receptors ( cites analogues with antiarrhythmic and antiulcer activity).
- Enzyme inhibition : Assays for kinases or proteases (e.g., PI3Kα inhibitors in ).
- Antimicrobial activity : Microplate dilution methods against bacterial/fungal strains .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported bioactivity results for this compound?
- Methodology : Use single-crystal X-ray diffraction (SXRD) to determine the 3D structure and identify conformational or tautomeric variations affecting activity. For example, highlights SHELX software for refining crystallographic data, which can reveal binding-competent conformations. Discrepancies in bioactivity may arise from polymorphic forms or solvent interactions, which SXRD can clarify .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for derivatives of this compound?
- Methodology :
- Synthetic diversification : Introduce substituents at the pyrrolidine nitrogen or benzimidazole C5/C6 positions (e.g., halogenation, alkylation) to modulate lipophilicity or hydrogen-bonding capacity ( ).
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) using crystallographic data () to predict binding affinities for targets like kinases or GPCRs.
- Data clustering : Use multivariate analysis (PCA or PLS) to correlate electronic (Hammett σ) or steric parameters with activity trends .
Q. How should researchers address contradictory data in dose-response studies, such as biphasic effects in cell viability assays?
- Methodology : Apply time-resolved experimental designs (e.g., T1/T2/T3 measurements in –19) to distinguish short-term adaptive responses from long-term toxicity. For example:
- Short-term assays (24–72 hours): Measure IC values for primary targets.
- Long-term assays (≥7 days): Assess off-target effects (e.g., mitochondrial stress via Seahorse assays).
- Statistical reconciliation : Use bootstrap sampling () to validate mediation effects of variables like cellular effort exertion or metabolic adaptation .
Q. What advanced techniques validate the compound’s interaction with metal ions or biomacromolecules?
- Methodology :
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics for metal coordination (e.g., Zn or Cu) as suggested in .
- Surface Plasmon Resonance (SPR) : Measure real-time kinetics of protein-ligand interactions.
- Mass spectrometry (MS) : Detect adduct formation (e.g., [M+Na] or [M+Fe]) to confirm metal-binding propensity .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
